4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
Description
Properties
Molecular Formula |
C11H10BrFO3 |
|---|---|
Molecular Weight |
289.10 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO3/c1-11(2)4-6-8(12)7(13)3-5(10(14)15)9(6)16-11/h3H,4H2,1-2H3,(H,14,15) |
InChI Key |
PVIUSGJBXIZMIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2Br)F)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Core Construction: Synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran
The dihydrobenzofuran scaffold serves as the foundation for subsequent modifications. Two primary methods have been reported for its construction:
Claisen Rearrangement Approach
This method begins with salicylic acid derivatives to introduce methyl groups early in the synthesis. Key steps include:
- Esterification : Conversion of salicylic acid to methyl ester using thionyl chloride and methanol.
- O-Allylation : Reaction with allyl bromide and potassium carbonate to form allyl ethers.
- Claisen Rearrangement : Thermal rearrangement to form the dihydrofuran ring. For example, heating methyl 2-allyloxy-3-methylbenzoate yields 2,2-dimethyl-2,3-dihydrobenzofuran intermediates.
Table 1: Claisen Rearrangement Conditions
| Step | Reagents/Solvents | Temperature | Yield | Source |
|---|---|---|---|---|
| Esterification | SOCl₂, MeOH | Reflux | 85–90% | |
| O-Allylation | Allyl bromide, K₂CO₃, MeCN | Reflux | 70–75% | |
| Rearrangement | Neat, N₂ atmosphere | 150–200°C | 60–65% |
Direct Carboxylation via Lithiation
An alternative route employs lithiation of dihydrobenzofuran precursors to introduce the carboxylic acid group:
- Lithiation : Treatment of 2,3-dihydrobenzofuran with n-BuLi and TEMED in hexane.
- Quenching : Addition of dry ice followed by acidification to yield 2,3-dihydrobenzofuran-7-carboxylic acid.
Table 2: Lithiation Efficiency
| Precursor | Reagents | Yield | Source |
|---|---|---|---|
| Dihydrobenzofuran | n-BuLi, TEMED, dry ice | 52% |
Functionalization: Bromination and Fluorination
The 4-bromo and 5-fluoro substituents are introduced via electrophilic substitution and nucleophilic displacement.
Bromination at the 4-Position
Bromine is typically introduced using bromine in acetic acid with sodium acetate as a catalyst:
- Electrophilic Aromatic Substitution : Bromination of the dihydrobenzofuran core in acetic acid at 80°C.
- Regioselectivity : The 2,2-dimethyl groups direct bromine to the para position (C4) due to steric and electronic effects.
Table 3: Bromination Parameters
| Substrate | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| 2,2-Dimethyl-DHBF | Br₂, NaOAc, AcOH | 80°C | 80% |
Fluorination at the 5-Position
Final Hydrolysis to Carboxylic Acid
The methyl ester intermediate is hydrolyzed under acidic or basic conditions:
- Acidic Hydrolysis : Treatment with HCl in aqueous methanol.
- Basic Hydrolysis : Use of NaOH or KOH in ethanol/water.
Table 5: Hydrolysis Conditions
| Method | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| Acidic | 11N HCl, MeOH/H₂O | Reflux | 90% | |
| Basic | NaOH, EtOH/H₂O | 60°C | 85% |
Comparative Analysis of Synthetic Routes
Reaction Pathway Efficiency
| Route | Steps | Total Yield | Key Challenges |
|---|---|---|---|
| Claisen Rearrangement | 5 | 45–50% | Low regioselectivity in fluorination |
| Lithiation-Carboxylation | 4 | 30–35% | Harsh lithiation conditions |
Reagent Cost and Availability
| Reagent | Cost (USD/kg) | Availability |
|---|---|---|
| n-BuLi | 500–600 | Limited (specialized suppliers) |
| Selectfluor | 300–400 | Moderate |
| Br₂ | 100–150 | High |
Case Studies and Optimized Protocols
High-Yield Bromination Protocol
A modified bromination method using NBS (N-bromosuccinimide) and AIBN (azobisisobutyronitrile) under radical conditions achieves >85% yield.
Fluorination via SNAr
For electron-deficient arenes, fluorination can occur via nucleophilic aromatic substitution (SNAr). However, this remains underdeveloped for dihydrobenzofurans.
Chemical Reactions Analysis
4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Properties
4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid has the molecular formula and a molecular weight of 289.1 g/mol . The synthesis of this compound can involve various methodologies that allow for the controlled introduction of functional groups.
Related Compounds and Their Applications
While specific biological activities of this compound are not extensively documented, related benzofuran compounds exhibit significant pharmacological properties. Examples of related compounds and their potential applications are shown in the table below:
| Compound Name | Key Features |
|---|---|
| Methyl 4-amino-5-nitro-2,3-dihydrobenzofuran-7-carboxylate | Contains amino and nitro groups; potential antimicrobial activity. |
| Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | Exhibits different halogen substituent; studied for neuroactive properties. |
| 2,2-Dimethyl-2,3-dihydrobenzofuran | Lacks carboxylic acid functionality; simpler structure but relevant in synthesis. |
The presence of bromine and fluorine substituents, along with a unique carboxylate group, may enhance the reactivity and biological activity of this compound compared to similar compounds lacking these features. Further studies are required to elucidate the specific biological effects of this compound.
Potential Research Applications
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interactions with specific molecular targets. The presence of the bromine and fluorine atoms, as well as the carboxylic acid group, allows the compound to participate in various biochemical pathways. These interactions can affect enzyme activity, receptor binding, and other cellular processes. The exact pathways and molecular targets depend on the specific context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Halogenation Effects: The bromo-fluoro combination in the target compound may enhance binding affinity in drug-receptor interactions compared to mono-halogenated analogs like 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid . Chlorine substitution (e.g., in 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid) reduces molecular weight and cost but may decrease halogen-bonding strength .
Methyl Group Influence: The 2,2-dimethyl groups in the target compound and 7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran improve ring rigidity and resistance to oxidative degradation compared to non-methylated analogs .
Carboxylic Acid Functionality :
- The COOH group at position 7 enables salt formation (e.g., with succinate in prucalopride) and derivatization into amides or esters, enhancing pharmacological versatility .
Synthetic Complexity :
- The target compound’s synthesis likely requires sequential halogenation (bromination followed by fluorination) and methyl group introduction, increasing complexity compared to analogs like 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid .
Research and Industrial Relevance
- Pharmaceutical Potential: The bromo-fluoro motif is prevalent in kinase inhibitors (e.g., EGFR inhibitors), suggesting the target compound could serve as a scaffold for anticancer agents .
- Cost Considerations : At ~$800/5 gm, 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid is commercially available but costly, highlighting the need for optimized synthetic routes for the target compound .
- Stability Advantages: The 2,2-dimethyl configuration in the target compound may offer superior shelf-life compared to non-methylated derivatives, critical for industrial applications .
Biological Activity
4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is a synthetic organic compound belonging to the benzofuran family. It exhibits a unique structure characterized by a fused benzene and furan ring, with bromine and fluorine substituents that significantly influence its chemical reactivity and biological properties. The compound has garnered attention for its potential therapeutic applications due to its biological activity.
- Molecular Formula : C11H10BrFO3
- Molecular Weight : 289.1 g/mol
- CAS Number : 2748790-08-9
Structural Features
The compound features:
- A bromine atom at the 4-position.
- A fluorine atom at the 5-position.
- Two methyl groups at the 2-position.
- A carboxylic acid functional group at the 7-position.
These structural characteristics contribute to its unique biological activities compared to other similar compounds.
Antimicrobial Properties
Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. These compounds are often investigated for their potential as pharmaceuticals targeting various bacterial and fungal pathogens. The presence of halogen atoms (bromine and fluorine) in the structure is believed to enhance these activities by affecting the compound's interaction with microbial enzymes or membranes.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may act as an inhibitor of specific biological pathways involved in inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Case Studies and Research Findings
- Inhibition of Biological Pathways :
- Cytotoxicity Studies :
- Pharmacological Potential :
Table of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits significant activity against various bacterial and fungal strains |
| Anti-inflammatory | Potentially inhibits pathways involved in inflammation |
| Cytotoxic | Induces cell death in cancer cell lines through oxidative stress |
| PARP Inhibition | May enhance sensitivity to chemotherapy by inhibiting DNA repair mechanisms |
Q & A
Basic: What analytical techniques are recommended to confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions and dihydrobenzofuran ring integrity. For bromine/fluorine-containing analogs, F NMR and coupling patterns can resolve electronic environments .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., Br/Br splitting) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by area normalization) using reverse-phase C18 columns with UV detection (λ = 210–254 nm) .
- X-ray Crystallography: For absolute stereochemical confirmation, if single crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
